molecular formula C20H13Cl2N3OS2 B2815452 N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 315711-31-0

N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2815452
CAS No.: 315711-31-0
M. Wt: 446.36
InChI Key: FYNBOIPXCZZXHR-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a thieno[2,3-d]pyrimidinyl scaffold substituted with a phenyl group at position 4. Thienopyrimidine derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS2/c21-14-7-4-8-15(22)18(14)25-17(26)10-27-19-13-9-16(12-5-2-1-3-6-12)28-20(13)24-11-23-19/h1-9,11H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNBOIPXCZZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,6-dichloroaniline, phenylthiophene, and pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Pyrimidine ring construction: This step may involve condensation reactions between appropriate precursors.

    Coupling reactions: The final step involves coupling the thiophene and pyrimidine rings with the 2,6-dichlorophenyl group using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: As a component in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Potential Biological Implications
N-(2,6-Dichlorophenyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Thieno[2,3-d]pyrimidine - 2,6-Dichlorophenyl (electron-withdrawing)
- 6-Phenyl (hydrophobic)
- Sulfanyl bridge (flexible linker)
Enhanced target binding via Cl groups; thienopyrimidine core may modulate kinase/inhibitor interactions.
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide Pyridine - 2,6-Dimethylphenyl (electron-donating)
- 3-Cyano (polar group)
- 4-Ethoxy-3-methoxyphenyl (bulky, hydrophilic)
Dimethyl groups may reduce toxicity; polar substituents could improve solubility.
4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives Pyrido[2,3-d]pyrimidin-7-one - 2,6-Dichlorophenyl (shared with target)
- 4-Amino and 2-phenylamino (hydrogen-bond donors/acceptors)
Amino groups may enhance kinase binding; pyridopyrimidinone core could influence metabolic stability.

Substituent Analysis

  • Chlorine vs. In contrast, the 2,6-dimethylphenyl group in provides electron-donating effects, which may reduce reactivity and improve pharmacokinetics.
  • Core Heterocycles: The thienopyrimidine core (target) offers a sulfur atom, influencing electronic properties and ring planarity compared to the pyridine () or pyridopyrimidinone () cores. This may affect interactions with enzymes like kinases or cytochrome P450 isoforms.
  • Functional Groups: The sulfanyl bridge in the target and allows conformational flexibility, whereas the rigid pyridopyrimidinone core in may restrict binding modes.

Inferred Pharmacological Profiles

  • Compound : The ethoxy-methoxyphenyl and cyano groups may target inflammatory pathways or serve as a protease inhibitor, with improved solubility due to polar substituents.
  • Compound : The amino and phenylamino groups in the patent derivative indicate possible use in cancer therapy, leveraging hydrogen bonding for ATP-competitive kinase inhibition.

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